molecular formula C9H11ClO3S B3022542 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride CAS No. 90416-52-7

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride

Cat. No. B3022542
CAS RN: 90416-52-7
M. Wt: 234.7 g/mol
InChI Key: FQEJULWDCYVGCA-UHFFFAOYSA-N
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Description

The compound "2-Methoxy-4,5-dimethylbenzenesulfonyl chloride" is a chemical entity that can be inferred to have a benzenesulfonyl chloride core with methoxy and methyl substituents based on its name. Although the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl chloride derivatives and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds involves various reactions with different reagents. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with sulfonyl chlorides allows for the direct synthesis of 2,4-diketosulfones . Another example is the synthesis of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . These methods suggest that the synthesis of "2-Methoxy-4,5-dimethylbenzenesulfonyl chloride" could potentially be achieved through similar reactions involving methoxy and methyl-substituted phenyl rings with sulfonyl chlorides.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is characterized by spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . For example, the crystal structures of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were determined, revealing their molecular organization and intramolecular hydrogen bonding . These techniques would likely be applicable in analyzing the molecular structure of "2-Methoxy-4,5-dimethylbenzenesulfonyl chloride" to determine its conformation and electronic structure.

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in various chemical reactions due to their reactivity. They can be used to synthesize diketoesters and diketosulfones , as well as sulfonamides with potential therapeutic applications . The reactivity of "2-Methoxy-4,5-dimethylbenzenesulfonyl chloride" would be expected to be similar, allowing it to undergo reactions with nucleophiles to form corresponding sulfonate esters or amides.

Physical and Chemical Properties Analysis

The physical properties such as melting points and crystal structures of sulfonyl chloride derivatives can be determined through methods like X-ray crystallography . The chemical properties, including reactivity and stability, are influenced by the substituents on the phenyl ring and the presence of the sulfonyl chloride group. For example, the 4-methoxy-2,6-dimethylbenzenesulphonyl (Mds) group is resistant to certain conditions like hydrogenolysis . "2-Methoxy-4,5-dimethylbenzenesulfonyl chloride" would have its own unique set of physical and chemical properties, which could be studied using similar analytical techniques.

Mechanism of Action

The mechanism of action for 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is not specified in the search results. As a sulfonyl chloride, it’s typically used as a reagent in organic synthesis .

Safety and Hazards

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is classified as dangerous. It’s harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-methoxy-4,5-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEJULWDCYVGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248986
Record name 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride

CAS RN

90416-52-7
Record name 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90416-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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